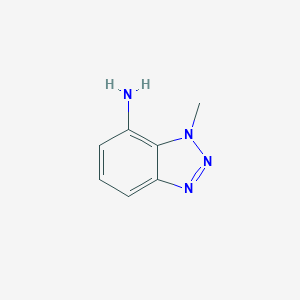

3-Methylbenzotriazol-4-amine

Übersicht

Beschreibung

3-Methylbenzotriazol-4-amine is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their versatile applications in various fields, including corrosion inhibition, pharmaceuticals, and organic synthesis. This compound is particularly noted for its stability and reactivity, making it a valuable compound in both research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbenzotriazol-4-amine typically involves the reaction of 3-methylbenzotriazole with an amine source under controlled conditions. One common method includes the use of 3-methylbenzotriazole and ammonia in the presence of a catalyst such as palladium on carbon. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the amine derivative .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylbenzotriazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amine group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Oxidation: Formation of 3-methylbenzotriazol-4-nitrosoamine.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of halogenated benzotriazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthetic Auxiliary :

3-Methylbenzotriazol-4-amine serves as a synthetic auxiliary in organic synthesis, particularly in the preparation of heterocyclic compounds. It enhances reaction yields and selectivity in various chemical transformations.

Biological Applications

Antimicrobial Activity :

Research indicates that benzotriazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Nitrification Inhibition :

In agricultural research, this compound has been explored for its potential as a nitrification inhibitor, which can reduce nitrogen loss in soils and enhance fertilizer efficiency.

Corrosion Inhibition

This compound has been studied for its corrosion-inhibiting properties, particularly in copper-nickel alloys used in marine environments. Its effectiveness stems from its ability to form protective films on metal surfaces.

| Study | Findings |

|---|---|

| Research on Corrosion Inhibition | Demonstrated significant reduction in corrosion rates for copper-nickel alloys in saline environments when treated with this compound . |

Sensor Development

Recent advancements have utilized this compound in developing sensors for detecting amines at ultralow concentrations. These sensors leverage the compound's ability to form stable complexes with amines, enhancing detection sensitivity.

| Sensor Type | Detection Limit |

|---|---|

| MOF-based Sensors | 66 nM for amines; effective for environmental monitoring applications . |

Case Study 1: Antimicrobial Efficacy

A series of oxazolidinone derivatives incorporating benzotriazole moieties were synthesized and evaluated against resistant bacterial strains. The introduction of benzotriazole significantly improved antibacterial activity compared to control compounds lacking this moiety.

Case Study 2: Corrosion Protection

In a controlled study evaluating the protective effects of this compound on copper-nickel alloys, it was found that concentrations as low as 0.01 M could effectively reduce corrosion rates by over 80% in saline solutions.

Wirkmechanismus

The mechanism of action of 3-Methylbenzotriazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which contributes to its effectiveness as a corrosion inhibitor. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methylbenzotriazole: Similar in structure but differs in the position of the methyl group.

5-Methylbenzotriazole: Another isomer with the methyl group at the 5-position.

Benzotriazole: The parent compound without any methyl substitution.

Uniqueness

3-Methylbenzotriazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and more effective in specific applications compared to its isomers .

Biologische Aktivität

3-Methylbenzotriazol-4-amine is a compound belonging to the benzotriazole class, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. This article delves into its biological activity, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of this compound

This compound (CAS Number: 13183-01-2) is characterized by its stability and reactivity, making it a valuable compound in both research and industrial applications. It has been investigated for its potential as an enzyme inhibitor and for its antimicrobial and anticancer properties.

Target of Action

The compound primarily interacts with various enzymes and proteins within biological systems. Its benzotriazole structure allows it to act as an electron donor or acceptor, facilitating diverse biochemical interactions.

Mode of Action

this compound functions through several mechanisms:

- Enzyme Inhibition : It binds to active sites of enzymes, inhibiting their function.

- Radical Precursor : The compound can generate free radicals, which may contribute to its biological effects.

This compound exhibits various biochemical properties that influence its activity:

- Stability : The compound is stable under environmental conditions, which enhances its potential for prolonged action in biological systems.

- Cellular Effects : It has been shown to affect cellular processes such as apoptosis and cell proliferation in various studies.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies demonstrated significant inhibition of bacterial growth against several strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL depending on the bacterial strain tested.

Anticancer Properties

In recent studies, the compound has shown promise as an anticancer agent. It was observed to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against biofilms formed by Pseudomonas aeruginosa showed a reduction in biofilm biomass by approximately 70% at a concentration of 100 µg/mL. This suggests potential applications in treating infections associated with biofilm formation.

- Cancer Cell Line Studies : A comparative analysis of cell viability post-treatment with varying concentrations of this compound revealed a dose-dependent decrease in viability across multiple cancer cell lines. The IC50 values ranged from 25 µM to 75 µM, indicating significant cytotoxicity at higher concentrations.

Tables Summarizing Biological Activity

| Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|

| Antimicrobial (E. coli) | 50 | N/A |

| Antimicrobial (S. aureus) | 100 | N/A |

| Anticancer (HeLa) | N/A | 25 |

| Anticancer (MCF7) | N/A | 75 |

Eigenschaften

IUPAC Name |

3-methylbenzotriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-7-5(8)3-2-4-6(7)9-10-11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQCICOFGWTRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343552 | |

| Record name | 3-methylbenzotriazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13183-01-2 | |

| Record name | 1-Methyl-1H-benzotriazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13183-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylbenzotriazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.